2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine
Overview
Description
The compound “2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine” belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family . The TP heterocycle is versatile and has been used in various areas of drug design . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of TP compounds involves the annulation of the pyrimidine moiety to the triazole ring or the annulation of the triazole fragment to the pyrimidine ring . A series of 1,2,4-triazolo[1,5-a]pyrimidine-7-amine compounds containing a 1,2,4-oxadiazole moiety were designed and synthesized .Molecular Structure Analysis
The TP heterocycle is structurally similar to the purine ring, which has led to its investigation as a possible isosteric replacement for purines . The structure of the TP scaffold is relatively simple, which contributes to its versatility in drug design .Chemical Reactions Analysis
The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .Mechanism of Action
While the specific mechanism of action for “2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine” is not mentioned in the search results, triazolopyrimidines have been shown to promote tubulin polymerization in vitro . They do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin .
Future Directions
Properties
IUPAC Name |
2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUIMLNYDUMGRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC(=CC2=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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